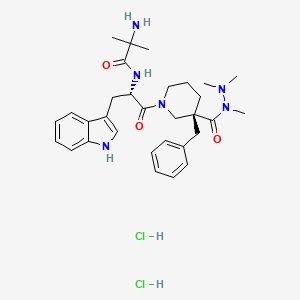
Anamorelin dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anamorelin dihydrochloride is a non-peptide, orally-active, centrally-penetrant, selective agonist of the ghrelin/growth hormone secretagogue receptor. It is primarily developed for the treatment of cancer anorexia-cachexia syndrome, a condition characterized by severe weight loss and muscle wasting in cancer patients . This compound significantly increases appetite, overall body weight, lean body mass, and muscle strength .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of anamorelin dihydrochloride involves the synthesis of anamorelin free base followed by its conversion to the dihydrochloride salt. The synthetic route typically includes the following steps:
Formation of the Anamorelin Free Base: The anamorelin free base is synthesized by reacting specific starting materials under controlled conditions. This involves the use of organic solvents and reagents to form the desired compound.
Conversion to Dihydrochloride Salt: The anamorelin free base is dissolved in an organic solvent and mixed with water and hydrochloric acid.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as crystallization and purification are employed to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: Anamorelin dihydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield reduced forms of the compound .
Applications De Recherche Scientifique
Anamorelin dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ghrelin receptor agonists and their interactions.
Biology: Investigated for its effects on appetite regulation, body weight, and muscle mass.
Medicine: Primarily used in the treatment of cancer anorexia-cachexia syndrome.
Industry: Employed in the development of new therapeutic agents targeting ghrelin receptors.
Mécanisme D'action
Anamorelin dihydrochloride exerts its effects by selectively binding to the ghrelin/growth hormone secretagogue receptor. This binding stimulates the release of growth hormone, insulin-like growth factor 1, and insulin-like growth factor-binding protein 3. These factors collectively enhance appetite, increase body weight, and improve muscle strength . The molecular targets and pathways involved include the ghrelin receptor and associated signaling pathways .
Comparaison Avec Des Composés Similaires
Ghrelin: A natural ligand for the ghrelin receptor, involved in appetite regulation and growth hormone release.
MK-677: A non-peptide ghrelin receptor agonist with similar effects on appetite and body weight.
Capromorelin: Another ghrelin receptor agonist used in veterinary medicine for appetite stimulation.
Uniqueness of Anamorelin Dihydrochloride: this compound is unique due to its high selectivity and potency as a ghrelin receptor agonist. It has been specifically developed for the treatment of cancer anorexia-cachexia syndrome, making it a valuable therapeutic agent in oncology .
Propriétés
IUPAC Name |
2-amino-N-[(2S)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N6O3.2ClH/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22;;/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39);2*1H/t26-,31+;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSIVVUSOVOGKX-GXZDRCSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44Cl2N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














